molecular formula C16H10ClNO3 B11833002 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid CAS No. 90034-70-1

2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Cat. No.: B11833002
CAS No.: 90034-70-1
M. Wt: 299.71 g/mol
InChI Key: KGJPKWWYOCWYRV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a 3-chlorophenyl group and a carboxylic acid group at specific positions on the quinoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloroaniline and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinoline core. This is achieved through a Friedländer synthesis, where 3-chloroaniline reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the 4-position.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 8-position through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-(3-chlorophenyl)-4-hydroxy-1,4-dihydroquinoline-8-carboxylic acid.

    Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

  • Quinoline N-oxide derivatives from oxidation.
  • 2-(3-chlorophenyl)-4-hydroxy-1,4-dihydroquinoline-8-carboxylic acid from reduction.
  • Various substituted quinoline derivatives from nucleophilic aromatic substitution.

Scientific Research Applications

The compound has demonstrated significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The chlorophenyl group enhances its lipophilicity, which is crucial for effective interaction with bacterial membranes.

Antimicrobial Efficacy

  • Mechanism of Action : The presence of the chlorophenyl substituent increases the compound's ability to penetrate bacterial membranes, thereby enhancing its antimicrobial activity.
  • Structure-Activity Relationship : Variations at position 7 of the quinoline nucleus significantly influence potency against specific bacterial strains. Studies indicate that electron density around substituents plays a critical role in determining antimicrobial efficacy .

Potential Applications in Medicinal Chemistry

The compound's diverse biological activities suggest several potential applications:

  • Antibacterial Agents : Due to its effectiveness against resistant bacterial strains, it may serve as a lead compound for developing new antibiotics.
  • Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative activity against cancer cell lines, suggesting further exploration in oncology .

Antimicrobial Studies

Research has shown that derivatives of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid exhibit significant antibacterial activity. In one study, compounds were tested against multiple bacterial strains, demonstrating varying degrees of effectiveness based on structural modifications.

Anticancer Activity

A series of related compounds were synthesized and tested for their anticancer properties. Some derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines (HCT-116 and MCF-7), indicating promising therapeutic potential .

Comparison with Related Compounds

Compound NameUnique FeaturesBiological Activity
This compoundChlorophenyl group enhances lipophilicityAntibacterial
3-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acidDifferent positioning of chlorine affects reactivityModerate antibacterial
4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamideAmide functional group provides different interaction sitesAnti-inflammatory
2-Methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acidMethyl substitution alters pharmacokineticsAntimicrobial

This comparison illustrates that while these compounds share structural similarities, their unique substituents significantly influence their biological activities and potential applications.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts bacterial DNA synthesis, leading to cell death. In cancer cells, it may interfere with cell cycle regulation and induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

    2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

    2-Phenyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid: Lacks the chlorine atom on the phenyl group.

    4-Oxo-1,4-dihydroquinoline-8-carboxylic acid: Lacks the 3-chlorophenyl group.

Uniqueness: 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to the presence of both the 3-chlorophenyl group and the carboxylic acid group at the 8-position. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into the biological activities associated with this compound, focusing on its antibacterial, antiviral, and anticancer properties.

  • Molecular Formula : C12_{12}H8_{8}ClN1_{1}O3_{3}
  • Molecular Weight : 251.65 g/mol
  • CAS Number : 90034-08-5

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. The synthesized compound has shown moderate activity against various bacterial strains, including those resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The MIC values indicate that while the compound exhibits antibacterial activity, further modifications may be needed to enhance its efficacy against more resistant strains .

Antiviral Activity

The antiviral potential of this compound has been explored in relation to HIV and other viral infections. Research indicates that quinoline derivatives can act as inhibitors of viral replication.

  • Mechanism of Action : The compound may inhibit the integrase enzyme crucial for HIV replication, although specific IC50_{50} values for this compound are yet to be established. Similar compounds have shown IC50_{50} values ranging from 16 to 40 µM against HIV integrase .

Anticancer Activity

Quinoline derivatives have been studied for their anticancer properties, with evidence suggesting that they can induce apoptosis in cancer cells. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Cancer Cell Line Inhibition Percentage IC50_{50}
HeLa70%25 µM
MCF-760%30 µM

These findings suggest a potential role for this compound in cancer therapy, particularly in combination with other therapeutic agents to enhance efficacy .

Case Studies

  • Antibacterial Efficacy : A study tested various quinoline derivatives against multi-drug resistant strains of bacteria. The results indicated that modifications at the 3-position significantly enhanced antibacterial activity, highlighting the importance of structural variations in optimizing efficacy .
  • Antiviral Properties : In vitro studies have shown that similar compounds can reduce viral load in infected cell cultures by up to 90%. This suggests a potential for development into therapeutic agents against viral infections like HIV and hepatitis C .
  • Cancer Cell Studies : Research involving the treatment of cancer cell lines with quinoline derivatives demonstrated a dose-dependent response in terms of apoptosis induction, suggesting that these compounds could serve as lead candidates for further drug development .

Properties

CAS No.

90034-70-1

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C16H10ClNO3/c17-10-4-1-3-9(7-10)13-8-14(19)11-5-2-6-12(16(20)21)15(11)18-13/h1-8H,(H,18,19)(H,20,21)

InChI Key

KGJPKWWYOCWYRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O

Origin of Product

United States

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